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Compound of Interest

Compound Name: Tanshinlactone

Cat. No.: B177292 Get Quote

An in-depth examination of the anti-cancer properties, mechanisms of action, and experimental

data of two promising natural compounds.

Tanshinlactone and neo-tanshinlactone, two bioactive compounds derived from the

medicinal herb Salvia miltiorrhiza, have garnered significant attention in oncological research

for their potent anti-cancer activities. While both compounds exhibit promise in combating

various cancer types, particularly breast cancer, they operate through distinct molecular

mechanisms, offering different therapeutic avenues. This guide provides a comparative study

of their anti-cancer activities, supported by experimental data, detailed methodologies, and

visual representations of their signaling pathways.

Comparative Anti-Cancer Activity
While a direct head-to-head clinical comparison is not extensively documented, preclinical

studies provide significant insights into their differential efficacy and mechanisms. Neo-

tanshinlactone has been shown to be a potent inhibitor of estrogen receptor-positive (ER+)

breast cancer cells.[1][2] In contrast, Tanshinlactone induces a unique form of non-apoptotic

cell death called methuosis, particularly in ER+ and HER2+/EGFR+ breast cancer cells.[3]

Quantitative Data on Anti-Cancer Activity
The following table summarizes the available quantitative data on the cytotoxic activity of neo-

tanshinlactone and its analogs against various breast cancer cell lines. It is important to note
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that these values are from different studies and may not be directly comparable due to

variations in experimental conditions.

Compound Cell Line
Receptor
Status

IC50 / ED50 Reference

Neo-

tanshinlactone

(1)

ZR-75-1 ER+, HER2+ 0.1 µg/mL (IC50) [4][5]

SK-BR-3 ER-, HER2+ Potent Inhibition [2][6]

MCF-7 ER+
0.45 µg/mL

(ED50)
[7]

Neo-

tanshinlactone

Analog (1J)

MCF-7
ER+, PR+/-,

HER2-
11.98 nM (IC50) [8]

SK-BR-3
ER-, PR-,

HER2+
23.71 nM (IC50) [8]

MDA-MB-231 ER-, PR-, HER2- 62.91 nM (IC50) [8]

Neo-

tanshinlactone

Analog (15)

MCF-7 ER+
0.45 µg/mL

(ED50)
[7]

ZR-75-1 ER+
0.18 µg/mL

(ED50)
[7]

SK-BR-3 ER-, HER2+
0.10 µg/mL

(ED50)
[7]

MDA-MB-231 ER-
13.5 µg/mL

(ED50)
[7]

HS 587-1 ER-
10.0 µg/mL

(ED50)
[7]

IC50: Half-maximal inhibitory concentration; ED50: Half-maximal effective dose.
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Mechanisms of Anti-Cancer Action
Tanshinlactone and neo-tanshinlactone employ distinct strategies to eliminate cancer cells.

Neo-tanshinlactone primarily induces apoptosis, a programmed form of cell death. Its key

mechanisms include:

Downregulation of Estrogen Receptor Alpha (ERα): Neo-tanshinlactone selectively inhibits

the proliferation of ER+ breast cancer cells by transcriptionally down-regulating ERα.[1] It

achieves this by inhibiting the de novo synthesis of ESR1 mRNA.[1]

Induction of Apoptosis: The anti-proliferative effect of neo-tanshinlactone is strongly

associated with the induction of apoptosis in ER+ breast cancer cells.[1] Some modified

analogs of neo-tanshinlactone have been shown to induce apoptosis through DNA

damage, triggering the activation of ATM, Chk2, and p53, leading to caspase-3 and PARP

cleavage.[8]

Tanshinlactone, on the other hand, triggers a non-apoptotic form of cell death known as

methuosis:

Induction of Methuosis: Tanshinlactone induces extensive cytoplasmic vacuolization in

sensitive breast cancer cells, a hallmark of methuosis.[3] This form of cell death is caspase-

independent.

NRF2 Activation: The induction of methuosis by Tanshinlactone is mediated by the

activation of the transcription factor NRF2.[3] This leads to the formation of macropinosomes

that fail to fuse with lysosomes, ultimately causing cell death.[3] This unique mechanism

makes it a potential therapeutic agent for overcoming drug resistance.[3]

Signaling Pathways
The distinct mechanisms of Tanshinlactone and neo-tanshinlactone are governed by their

interaction with different cellular signaling pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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